molecular formula C8H16N2O B1477169 6-Oxa-2-azaspiro[4.5]decan-2-amine CAS No. 2097955-07-0

6-Oxa-2-azaspiro[4.5]decan-2-amine

Cat. No.: B1477169
CAS No.: 2097955-07-0
M. Wt: 156.23 g/mol
InChI Key: NYCCHWZLSHKBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-2-azaspiro[4.5]decan-2-amine is a bicyclic spiro compound featuring a six-membered oxane ring fused to a five-membered azetidine ring via a spiro junction at the 4,5-positions. Its molecular formula is C₈H₁₅N₂O, with a molecular weight of 155.22 g/mol (calculated from ). It is utilized in pharmaceutical intermediates and fine chemical synthesis due to its ability to mimic bioactive conformations .

Key structural features include:

  • Spirocyclic architecture: Enhances metabolic stability and binding specificity.
  • Heteroatoms: Oxygen (oxa) and nitrogen (aza) atoms contribute to hydrogen-bonding interactions.
  • Amine functionality: Provides a reactive site for derivatization or salt formation.

Properties

CAS No.

2097955-07-0

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

6-oxa-2-azaspiro[4.5]decan-2-amine

InChI

InChI=1S/C8H16N2O/c9-10-5-4-8(7-10)3-1-2-6-11-8/h1-7,9H2

InChI Key

NYCCHWZLSHKBOP-UHFFFAOYSA-N

SMILES

C1CCOC2(C1)CCN(C2)N

Canonical SMILES

C1CCOC2(C1)CCN(C2)N

Origin of Product

United States

Comparison with Similar Compounds

Heteroatom Substitution

  • 6-Oxa-2-thiaspiro[4.5]decan-9-amine (C₈H₁₅NOS) replaces oxygen with sulfur, altering electronic properties and lipophilicity.
  • 8-Oxa-2-azaspiro[4.5]decane oxalate (C₁₀H₁₆N₂O₅) demonstrates how salt formation (oxalate) enhances aqueous solubility, critical for drug formulation .

Substituent Effects

  • 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine (C₁₅H₂₂N₂O) introduces a benzyl group, expanding π-π stacking capabilities for receptor interactions .
  • 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine (C₉H₁₈N₂O) shows methylation at the nitrogen, reducing basicity and altering metabolic pathways .

Ring Size and Flexibility

  • 2-Oxa-7-azaspiro[4.4]nonane hydrochloride (C₆H₁₁ClN₂O) has a smaller [4.4] spiro system, reducing conformational rigidity compared to [4.5] systems .

Pharmacological and Industrial Relevance

  • 6-Oxa-2-azaspiro[4.5]decan-2-amine is preferred in drug discovery for its balance of rigidity and synthetic accessibility .
  • 6-Oxa-2-thiaspiro[4.5]decan-9-amine ’s higher CCS values suggest utility in mass spectrometry-based proteomics studies .
  • 2-Benzyl derivatives (e.g., CAS 1707152-31-5) are tailored for kinase inhibitors or GPCR modulators .

Preparation Methods

Classical Synthetic Routes

Classical synthetic approaches to spirocyclic amines like 6-Oxa-2-azaspiro[4.5]decan-2-amine typically involve multi-step organic synthesis starting from cyclic ketones or lactams, followed by functional group transformations to introduce the amine moiety.

  • Key Steps:

    • Formation of the spirocyclic core often involves cyclization reactions of appropriate precursors such as piperidine or tetrahydrofuran derivatives.
    • Introduction of the amine group is commonly achieved via nucleophilic substitution or reductive amination.
    • Reduction of azide intermediates is a frequent step, using reagents such as sodium borohydride or sodium cyanoborohydride in non-protic solvents like dichloromethane to avoid side reactions.
  • Reagents and Conditions:

    • Reducing agents: sodium cyanoborohydride, sodium borohydride, sodium triacetoxyborohydride.
    • Solvents: dichloromethane (non-protic), acetonitrile.
    • Catalysts or additives: titanium tetraisopropoxide or titanium chloro-tri-isopropoxide with acetic acid to facilitate reductions or rearrangements.
  • Example:

    • According to patent WO2008092888A1, compounds related to 1-oxa-3-azaspiro[4.5]decan derivatives were synthesized via reduction of azide intermediates using sodium cyanoborohydride in dichloromethane, with titanium-based reagents to enhance selectivity and yield.

Flow Chemistry and Azide-Mediated Synthesis

A modern and scalable approach involves continuous flow chemistry to safely handle potentially hazardous azide intermediates and improve reaction control.

  • Process Overview:

    • An azide-mediated SN2 reaction is performed in a continuous flow setup to generate an azide intermediate.
    • This intermediate is then reduced in-line via a Staudinger reduction or catalytic hydrogenation to yield the racemic amine.
  • Advantages:

    • Enhanced safety by minimizing the accumulation of explosive azide intermediates.
    • Improved scalability and reproducibility.
  • Research Findings:

    • Kohrt et al. (2021) demonstrated a continuous three-step flow process for the synthesis of Boc-protected 1-oxa-8-azaspiro[4.5]decan-3-amine, a close analog, where the azide intermediate was formed and reduced in flow, yielding multigram quantities of racemic amine with high conversion and yield.

Biocatalytic and Enzymatic Asymmetric Synthesis

To obtain enantiomerically pure 6-Oxa-2-azaspiro[4.5]decan-2-amine, biocatalytic methods using ω-transaminases (ωTAs) have been employed.

  • Methodology:

    • A ketone or aldehyde precursor is aminated enzymatically using ω-transaminases with an amine donor such as 2-propylamine.
    • The reaction is carried out in organic solvents like methyl tert-butyl ether or ethyl acetate with controlled water activity to maintain enzyme stability.
    • Enzyme recycling and immobilization techniques improve process efficiency.
  • Key Results:

    • High enantiomeric excess (>97%) and yields (up to 82% isolated) were achieved for the chiral amine.
    • Continuous removal of byproducts (e.g., acetone) via nitrogen sweep and vacuum shifts equilibrium towards product formation.
    • The process is scalable to hundreds of grams while maintaining optical purity and yield.
  • Example Table: Enzymatic Amination Optimization

Parameter Condition Result (Conversion/Yield) Enantiomeric Excess (ee)
Solvent Methyl tert-butyl ether (MTBE) >99% conversion >99% ee
Amine Donor 2-Propylamine (3 equiv) Quantitative amination >99% ee
Substrate Concentration 50 g/L 82% isolated yield 97.8% ee
Temperature Optimized for enzyme activity High stability Maintained ee
Byproduct Removal Nitrogen sweep + vacuum Shifted equilibrium Improved yield

Additional Synthetic Strategies

  • Substituted Spirocyclic Derivatives:

    • Preparation of substituted 1-oxa-2-oxo-8-azaspiro[4.5]decane derivatives involves alkylation or arylation of spirocyclic lactams with phenylalkane halides or sulfonyloxy derivatives.
    • These reactions proceed through nucleophilic substitution on activated spirocyclic intermediates, followed by salt formation or base treatment to isolate the free amine.
  • Notes on Reaction Conditions:

    • Use of halogenated phenylalkane derivatives as electrophiles.
    • Control of substituent patterns on the spirocyclic ring to modulate biological properties.
    • Acid addition salts or quaternary ammonium salts can be prepared for improved stability or solubility.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Classical Organic Synthesis Multi-step, reduction of azides Established protocols Potentially hazardous intermediates, longer synthesis
Continuous Flow Chemistry Azide-mediated SN2, Staudinger reduction Safe handling of azides, scalable Requires specialized equipment
Biocatalytic Transaminase Enzymatic asymmetric amination High enantiomeric purity, mild conditions Enzyme cost, solvent compatibility
Substituted Spirocyclic Alkylation Nucleophilic substitution on lactams Structural diversity Requires precursor availability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Oxa-2-azaspiro[4.5]decan-2-amine?

  • Methodology : Synthesis often involves intramolecular cyclization of precursors such as amino alcohols or epoxy-carboxylic acids. For example, reacting 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid under acidic conditions can yield spirocyclic frameworks . Multi-step reactions may require ketones or aldehydes as starting materials, with careful control of temperature (e.g., 60–80°C) and solvent choice (e.g., THF or DCM) to optimize ring closure .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 6-Oxa-2-azaspiro[4.5]decan-2-amine?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming spirocyclic connectivity and substituent positions. Mass Spectrometry (MS) validates molecular weight, while Collision Cross-Section (CCS) predictions (e.g., 136.2–147.6 Ų for [M+H]+ adducts) aid in distinguishing isomeric forms . High-Resolution MS (HRMS) is recommended for precise mass confirmation .

Q. What initial biological screening approaches are recommended for assessing the pharmacological potential of this compound?

  • Methodology : Begin with in vitro assays targeting enzymes/receptors relevant to disease pathways (e.g., kinases, GPCRs). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Cytotoxicity screening (e.g., MTT assay) in cell lines identifies preliminary safety profiles. Structural analogs with benzyl or oxa moieties have shown activity in interaction studies, guiding target selection .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of 6-Oxa-2-azaspiro[4.5]decan-2-amine during synthesis?

  • Methodology : Systematic optimization via Design of Experiments (DoE) is advised. Vary parameters such as solvent polarity (e.g., switching from DMF to acetonitrile), catalyst loading (e.g., Pd/C or organocatalysts), and reaction time. Monitor intermediates using TLC or HPLC. For example, reducing reaction time from 24h to 12h with microwave-assisted synthesis can minimize side products .

Q. What strategies should be employed to resolve contradictions in spectroscopic data (e.g., NMR vs. MS) during structural elucidation?

  • Methodology : Cross-validate data using complementary techniques. If NMR suggests a carbonyl group but MS lacks a corresponding fragment, employ IR spectroscopy to confirm functional groups. For ambiguous CCS values (e.g., [M+Na]+ vs. [M+K]+), use ion mobility spectrometry (IMS) to resolve conformational differences . Computational tools like DFT simulations can model likely structures and predict spectral outcomes .

Q. How can computational methods like CCS predictions enhance the analytical workflow for this spirocyclic amine?

  • Methodology : CCS predictions (e.g., via MOBCAL or IM-MS software) enable rapid identification of adducts and isomers. Pair these with molecular dynamics simulations to model gas-phase conformations. For example, a predicted CCS of 144.5 Ų for [M+Na]+ aligns with experimental IM-MS data, reducing reliance on synthetic standards .

Q. What approaches are effective for studying structure-activity relationships (SAR) in derivatives of 6-Oxa-2-azaspiro[4.5]decan-2-amine?

  • Methodology : Synthesize derivatives with modifications at the oxa or amine groups (e.g., substituting benzyl or methyl groups). Use molecular docking to predict binding modes to targets like proteases or ion channels. Validate via in vitro assays and compare with analogs (e.g., 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid derivatives) to identify critical pharmacophores .

Q. How should researchers address systematic errors in purity analysis (e.g., HPLC vs. NMR quantification)?

  • Methodology : Calibrate instruments using certified reference standards. For HPLC, ensure column compatibility (C18 for polar compounds) and validate methods via spike-recovery experiments. For NMR purity, use internal standards (e.g., 1,3,5-trimethoxybenzene) and account for solvent suppression artifacts. Discrepancies >5% warrant re-evaluation of integration parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.